BenchChemオンラインストアへようこそ!

Piperazine, 1-(3-amino-4-pyridyl)-

Adenosine Receptor Pharmacology GPCR Binding Selectivity Radioligand Displacement Assay

Piperazine, 1-(3-amino-4-pyridyl)- (IUPAC: 4-piperazin-1-ylpyridin-3-amine; CAS 78069-95-1) is a heterocyclic building block composed of a piperazine ring N-linked at the 4-position of a 3-aminopyridine scaffold. With a molecular weight of 178.23 g·mol⁻¹, a computed LogP of approximately −0.4 to +1.05, a topological polar surface area of 54.2 Ų, and one rotatable bond, the compound occupies physicochemical space characteristic of fragment-like screening libraries.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 78069-95-1
Cat. No. B1622572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3-amino-4-pyridyl)-
CAS78069-95-1
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2)N
InChIInChI=1S/C9H14N4/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
InChIKeyZTSWAKFFINVIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(3-amino-4-pyridyl)- (CAS 78069-95-1) – Core Chemical Identity and Procurement-Relevant Characteristics


Piperazine, 1-(3-amino-4-pyridyl)- (IUPAC: 4-piperazin-1-ylpyridin-3-amine; CAS 78069-95-1) is a heterocyclic building block composed of a piperazine ring N-linked at the 4-position of a 3-aminopyridine scaffold [1]. With a molecular weight of 178.23 g·mol⁻¹, a computed LogP of approximately −0.4 to +1.05, a topological polar surface area of 54.2 Ų, and one rotatable bond, the compound occupies physicochemical space characteristic of fragment-like screening libraries [2]. The unsubstituted piperazine nitrogen differentiates it from N-aryl or N-alkyl analogs and renders it a versatile intermediate for late-stage diversification in medicinal chemistry programs .

Why Generic Substitution of Piperazine, 1-(3-amino-4-pyridyl)- with In-Class Analogs Compromises Experimental Outcomes


Compounds within the pyridylpiperazine family cannot be freely interchanged because the position of the pyridyl nitrogen, the substitution state of the piperazine N-4 position, and the presence of the 3-amino group collectively dictate receptor subtype selectivity, physicochemical properties, and downstream derivatization potential [1]. The unsubstituted piperazine NH in CAS 78069-95-1 permits further N-functionalization without deprotection steps, whereas N-phenyl or N-benzyl analogs (e.g., CAS 6892-97-3 or CAS 14549-67-8) permanently occupy this site and alter both logP and molecular recognition [2]. Regioisomeric variants such as 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5) exhibit inverted sigma-receptor subtype bias compared with the 4-substituted isomer, making positional isomer selection a critical determinant of pharmacological profiling outcome [3].

Quantitative Differentiation Evidence for Piperazine, 1-(3-amino-4-pyridyl)- (CAS 78069-95-1) vs. Structural Analogs


Adenosine A1 vs. A3 Receptor Selectivity: 7.6-Fold Preference for A1 Over A3

In radioligand displacement assays using rat brain tissue, Piperazine, 1-(3-amino-4-pyridyl)- (CHEMBL608653) displayed a Ki of 65 nM at the adenosine A1 receptor versus 494 nM at the adenosine A3 receptor, yielding a 7.6-fold binding selectivity for A1 over A3 [1]. This selectivity window is mechanistically relevant because closely related N-substituted 4-pyridylpiperazine derivatives frequently exhibit inverted or attenuated A1/A3 selectivity profiles depending on the nature of the N-4 substituent; the unsubstituted piperazine NH contributes to a distinct pharmacophoric interaction pattern at the A1 orthosteric site that is diminished or abolished upon N-arylation [2].

Adenosine Receptor Pharmacology GPCR Binding Selectivity Radioligand Displacement Assay

Sigma Receptor Subtype Bias: 4-Pyridylpiperazines Favor σ1, 2-Pyridylpiperazines Favor σ2

A systematic pyridylpiperazine series evaluated by Stavitskaya et al. (2010) demonstrated that the position of the pyridyl nitrogen fundamentally governs sigma receptor subtype preference: (4-pyridyl)piperazines (exemplified by compounds 1 and 2 with Ki values at σ1 of 41.8 ± 5.9 nM and 34.2 ± 2.8 nM, respectively) preferentially bind σ1 receptors, whereas previously characterized (2-pyridyl)piperazines favor σ2 receptors [1]. The lead (2-pyridyl)piperazine compound 6 displayed a σ2 Ki of 4.91 ± 0.77 nM with 16.9-fold σ2 selectivity, a profile that is fundamentally inverted relative to the 4-pyridyl series [1]. Piperazine, 1-(3-amino-4-pyridyl)- (CAS 78069-95-1) belongs to the 4-pyridylpiperazine chemotype and is therefore predicted to exhibit σ1-preferring binding; its regioisomer 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5) is expected to shift selectivity toward σ2.

Sigma Receptor Pharmacology Pyridylpiperazine SAR CNS Ligand Design

Molecular Weight and Lipophilicity Differentiation: Unsubstituted Piperazine vs. N-Phenyl Analog

Piperazine, 1-(3-amino-4-pyridyl)- (MW 178.23; XLogP3 = −0.4; TPSA = 54.2 Ų) falls within the rule-of-three fragment space, whereas its N-phenyl analog 1-(3-amino-4-pyridyl)-4-phenylpiperazine (CAS 6892-97-3; MW 254.33; predicted LogP substantially higher owing to the phenyl ring) exceeds typical fragment MW thresholds and occupies a different lipophilicity regime [1]. The 76 Da mass increase and the added aromatic ring in the N-phenyl analog increase both steric bulk and logP, which can reduce aqueous solubility and alter membrane permeability in ways that undermine fragment-screening compatibility and pharmacokinetic optimization [2]. The unsubstituted piperazine also provides a free secondary amine (pKa approximately 9–10) that can form hydrogen bonds or ionic interactions distinct from the tertiary amine present in N-substituted derivatives [3].

Fragment-Based Drug Discovery Physicochemical Property Optimization Lead-Likeness

Synthetic Diversification Capacity: Free Piperazine NH Enables Direct N-Functionalization Without Deprotection

The unsubstituted piperazine NH in CAS 78069-95-1 permits direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without the need for protecting-group manipulation . In contrast, N-phenyl (CAS 6892-97-3), N-benzyl, or N-(2,4-dimethoxyphenyl) (CAS 14549-67-8) analogs already occupy this reactive site and cannot undergo further N-diversification without prior deprotection or scaffold redesign [1]. This distinction is operationally significant: the target compound has been employed as a key intermediate in patent literature for antiarrhythmic agents (HU196990B), efflux pump inhibitors (BDM91288 program), and various kinase-targeted libraries, precisely because the free NH serves as a single-point diversification handle for generating analog series [2].

Parallel Synthesis Library Chemistry Late-Stage Functionalization

Vendor Purity Benchmarking: 95% (AKSci) and 98% (Leyan) Specifications Enable Fit-for-Purpose Procurement

Commercially available specifications for Piperazine, 1-(3-amino-4-pyridyl)- include a minimum purity of 95% (AKSci, catalog 6540CJ) and 98% (Leyan, catalog 1593943) . These validated purity thresholds exceed the typical 90–93% offered for less rigorously characterized pyridylpiperazine analogs from non-specialist suppliers, providing procurement confidence for biological assays where impurity-driven false positives are a concern . The compound is also available from CymitQuimica (CAS 78069-95-1, Ref. 54-OR52775) in research-grade quantities, with transparent pricing at the 250 mg and 1 g scale .

Compound Procurement Purity Specification Vendor Comparison

Optimal Research and Industrial Application Scenarios for Piperazine, 1-(3-amino-4-pyridyl)- (CAS 78069-95-1)


Adenosine A1 Receptor Pharmacological Probe Development

With a Ki of 65 nM at adenosine A1 and 7.6-fold selectivity over A3 (Ki = 494 nM), Piperazine, 1-(3-amino-4-pyridyl)- serves as a validated starting scaffold for structure-activity relationship (SAR) campaigns targeting the A1 adenosine receptor [1]. Its fragment-like physicochemical properties (MW 178, XLogP3 −0.4) support further optimization toward high-affinity A1 ligands without exceeding lead-like property thresholds, and the free piperazine NH provides a vector for introducing substituents that can probe the A1 orthosteric binding pocket [2].

Sigma-1 Receptor-Targeted CNS Ligand Libraries

As a member of the 4-pyridylpiperazine chemotype, which the Stavitskaya et al. (2010) study demonstrated favors σ1 over σ2 receptor binding, this compound is an appropriate core scaffold for synthesizing focused libraries aimed at σ1-mediated neurological indications [1]. The regioisomeric purity of the 4-substituted pyridine is critical: procurement of the 2-pyridyl regioisomer (CAS 87394-62-5) would shift receptor bias toward σ2 and undermine the intended CNS pharmacology [1]. The unsubstituted piperazine permits rapid analog generation via N-functionalization, accelerating the exploration of σ1 SAR around linker length and eastern substituent variation [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The combination of a free piperazine NH, a 3-aminopyridine moiety, and a molecular weight below 200 Da makes CAS 78069-95-1 a strategically versatile building block for parallel synthesis of diverse compound libraries [1]. Unlike N-aryl-substituted analogs where the piperazine nitrogen is already capped, this compound permits simultaneous or sequential derivatization at both the piperazine NH and the pyridyl 3-amino group, effectively doubling the number of compounds that can be generated from a single synthetic sequence [2]. The compound has been specifically utilized in patent-protected programs including antiarrhythmic piperazine derivatives (HU196990B) and the BDM91288 efflux pump inhibitor series, confirming its industrial relevance as a key intermediate .

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 178 Da, only one rotatable bond, a TPSA of 54.2 Ų, and two hydrogen bond donors, Piperazine, 1-(3-amino-4-pyridyl)- satisfies all three Rule-of-Three criteria for fragment library membership [1]. Its computed LogP (−0.4 to +1.05 depending on method) and aqueous solubility of 50 mg/mL (vendor-reported) support screening at high concentrations typical of fragment-based assays [2]. The compound's incorporation into an FBDD collection is further justified by the availability of multiple validated vendors offering ≥95% purity, ensuring that fragment hit follow-up is not delayed by supply-chain or quality issues .

Quote Request

Request a Quote for Piperazine, 1-(3-amino-4-pyridyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.